3-(1-(Pyrazine-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
Researchers have designed and synthesized a series of novel derivatives based on this compound. These derivatives were carefully crafted to enhance their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis likely involves multi-step reactions, but specific details would require a deeper exploration of the literature.
Scientific Research Applications
Therapeutic Potential
Imidazole, a core structure in your compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
NLRP3 Inflammasome Inhibitors
In the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors, a pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873 . This suggests that your compound could potentially be used in the development of NLRP3 inflammasome inhibitors.
Anti-Tubercular Agents
While specific research on your compound is limited, related compounds have been investigated for their anti-tubercular properties . Given the structural similarities, it’s possible that your compound could also have potential as an anti-tubercular agent.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazine and its analogues, have been reported to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis .
Result of Action
Related compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-8-16-13(21)18(11)9-1-5-17(6-2-9)12(20)10-7-14-3-4-15-10/h3-4,7,9H,1-2,5-6,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDJPWMNZRFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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